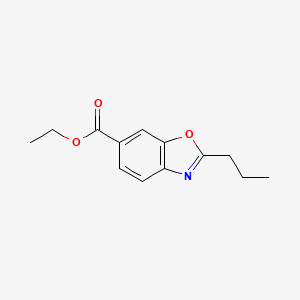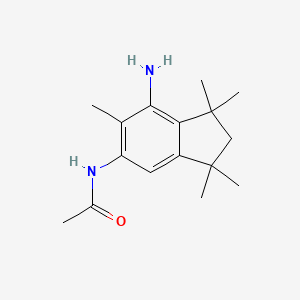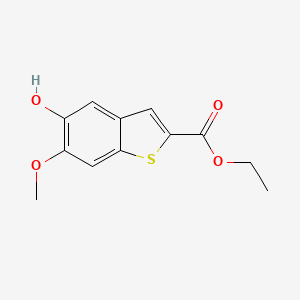
2-丙基-1,3-苯并恶唑-6-羧酸乙酯
描述
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Chemical Reactions Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . For example, the phosphonium acidic ionic liquid [triphenyl(butyl-3-sulfonyl) phosphonium toluene sulfonate catalyzed synthesis of 2-aryl benzoxazole from 2-aminophenol and aryl aldehydes at 100 °C under solvent-free conditions .科学研究应用
微波辅助合成
2-丙基-1,3-苯并恶唑-6-羧酸乙酯及其衍生物因其药理活性在药物化学中具有重要意义。微波辅助合成已成为一种高效技术,可用于快速合成苯并恶唑衍生物,具有高产率和多样取代基等优点。该方法对于合成各种苯并恶唑体系特别有效,突出了该化合物在药物化学和染料、聚合物、农用化学品和光学增白剂等其他行业中的相关性 (Özil & Menteşe, 2020)。
抗氧化能力评估
包括2-丙基-1,3-苯并恶唑-6-羧酸乙酯在内的苯并恶唑衍生物因其抗氧化能力而受到研究。ABTS/PP脱色测定法是一种用于评估此类化合物抗氧化能力的方法,可深入了解其潜在治疗应用及其在各种反应途径中的行为 (Ilyasov et al., 2020)。
阿尔茨海默病中的淀粉样蛋白成像
包括2-丙基-1,3-苯并恶唑-6-羧酸乙酯在内的苯并恶唑衍生物已在阿尔茨海默病的背景下进行探索,特别是在淀粉样蛋白成像方面。开发用于测量患者大脑中淀粉样蛋白的淀粉样蛋白成像配体对于早期检测和评估新的抗淀粉样蛋白疗法至关重要 (Nordberg, 2007)。
S-芳基化和药物特性
2-巯基苯并恶唑(包括2-丙基-1,3-苯并恶唑-6-羧酸乙酯)的S-芳基化因所得化合物的生物学和药理学特性而备受关注。这种合成方法提供了广泛的底物范围和高度的普遍性,使其成为一种有价值的技术,可用于创造具有多种生物活性的各种2-芳基硫代苯并恶唑 (Vessally et al., 2018)。
药物开发和专利审查
苯并恶唑衍生物(如2-丙基-1,3-苯并恶唑-6-羧酸乙酯)因其多功能的生物学特性而被纳入许多药物化合物中。最近专利审查显示,苯并恶唑部分已被纳入对各种蛋白质靶点和疾病表现出优异活性的化合物中,其中一些已达到临床试验阶段。这凸显了苯并恶唑衍生物在新疗法开发中的重要性 (Wong & Yeong, 2021)。
未来方向
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in this field.
作用机制
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial and anticancer activities .
生化分析
Biochemical Properties
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses.
Cellular Effects
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate impacts various cell types and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific biomolecules. The compound binds to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . In cancer cells, it interacts with proteins involved in apoptosis and cell cycle regulation, promoting cell death and inhibiting cell proliferation . These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. In cancer models, the compound shows dose-dependent anticancer activity, with higher doses leading to increased apoptosis and reduced tumor growth .
Metabolic Pathways
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its biological activity and toxicity profile.
Transport and Distribution
Within cells and tissues, Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing its toxicity.
Subcellular Localization
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate exhibits specific subcellular localization, which is critical for its activity. The compound is often localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, influencing its function and efficacy.
属性
IUPAC Name |
ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIBQFUWWFOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)
![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)


